molecular formula C26H55N2O7P B018055 Methylcarbamyl-paf CAS No. 111057-91-1

Methylcarbamyl-paf

Cat. No. B018055
M. Wt: 538.7 g/mol
InChI Key: FNFHZBKBDFRYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylcarbamyl-paf (MC-paf) is a synthetic compound that belongs to the class of platelet-activating factor (PAF) antagonists. It was first synthesized in the early 1990s and has since been used extensively in scientific research to study the physiological and biochemical effects of PAF on various biological systems.

Mechanism Of Action

The mechanism of action of Methylcarbamyl-paf involves its ability to bind to the PAF receptor and block the binding of PAF. PAF is a potent inflammatory mediator that plays a role in a wide range of physiological and pathological processes. By blocking the binding of PAF, Methylcarbamyl-paf can prevent the activation of downstream signaling pathways and reduce the inflammatory response.

Biochemical And Physiological Effects

Methylcarbamyl-paf has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the expression of adhesion molecules, and prevent the activation of inflammatory cells. Methylcarbamyl-paf has also been shown to have cardioprotective effects, including reducing myocardial infarct size and improving cardiac function.

Advantages And Limitations For Lab Experiments

The use of Methylcarbamyl-paf in lab experiments has several advantages. It is a potent and specific inhibitor of PAF, which allows for the study of the role of PAF in various biological systems. Methylcarbamyl-paf is also stable and can be stored for long periods, which makes it a convenient tool for researchers. However, there are also limitations to the use of Methylcarbamyl-paf. It is a synthetic compound that may not fully replicate the effects of endogenous PAF. Additionally, the use of Methylcarbamyl-paf may not be appropriate for all biological systems, and alternative inhibitors may be required.

Future Directions

There are several future directions for research on Methylcarbamyl-paf. One area of interest is the role of PAF in cancer progression and metastasis. Methylcarbamyl-paf has been shown to inhibit the growth and migration of cancer cells in vitro, and further studies are needed to determine its potential as a therapeutic agent for cancer. Another area of interest is the development of more potent and selective PAF inhibitors. The synthesis of new compounds with improved pharmacological properties may lead to the development of new drugs for the treatment of inflammatory diseases and other conditions. Finally, the use of Methylcarbamyl-paf in combination with other inhibitors may provide new insights into the complex signaling pathways involved in inflammation and other biological processes.
Conclusion
Methylcarbamyl-paf is a synthetic compound that has been used extensively in scientific research to study the role of PAF in various biological systems. Its ability to block the binding of PAF to its receptor has made it a valuable tool for investigating the biochemical and physiological effects of PAF. While there are limitations to its use, Methylcarbamyl-paf has provided valuable insights into the role of PAF in inflammation, cardiovascular disease, and cancer. Further research on Methylcarbamyl-paf and other PAF inhibitors may lead to the development of new drugs for the treatment of a wide range of conditions.

Synthesis Methods

The synthesis of Methylcarbamyl-paf involves several steps, including the protection of the hydroxyl group at position 1 of the PAF molecule, the formation of the carbamate group at position 2, and the deprotection of the hydroxyl group. The final product is obtained after purification by column chromatography. The synthesis of Methylcarbamyl-paf is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

Methylcarbamyl-paf has been used extensively in scientific research to study the role of PAF in various biological systems. It has been shown to be effective in inhibiting the binding of PAF to its receptor, thereby preventing the activation of downstream signaling pathways. Methylcarbamyl-paf has been used in studies on inflammation, cardiovascular disease, and cancer, among others.

properties

CAS RN

111057-91-1

Product Name

Methylcarbamyl-paf

Molecular Formula

C26H55N2O7P

Molecular Weight

538.7 g/mol

IUPAC Name

[3-hexadecoxy-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C26H55N2O7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-32-23-25(35-26(29)27-2)24-34-36(30,31)33-22-20-28(3,4)5/h25H,6-24H2,1-5H3,(H-,27,29,30,31)

InChI Key

FNFHZBKBDFRYHS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC

synonyms

1-HMC-GPC
1-O-hexadecyl-2-N-methylcarbamyl-glycerophosphocholine
1-O-hexadecyl-2-N-methylcarbamylphosphatidylcholine
carbamyl-platelet-activating factor
methylcarbamyl-PAF
N-carbamyl-PAF

Origin of Product

United States

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